Valifenalate

Descripción general

Descripción

El valifenalato es un fungicida dipeptídico sistémico que pertenece a la clase de los carbamatos de valinamida. Se utiliza principalmente para controlar diversas infecciones fúngicas en cultivos como la uva, la papa, el tomate y otras hortalizas . El valifenalato es conocido por su alta actividad fungicida contra los oomicetos, que son patógenos vegetales destructivos que causan importantes pérdidas agrícolas .

Métodos De Preparación

El valifenalato se sintetiza a través de una serie de reacciones químicas que implican el acoplamiento de reactivos específicos. La ruta sintética suele incluir los siguientes pasos:

Formación del esqueleto dipeptídico: La síntesis comienza con el acoplamiento de L-valina con un grupo protector adecuado.

Introducción del grupo clorofenilo: El grupo clorofenilo se introduce mediante una reacción de sustitución.

Formación del producto final: El último paso implica el acoplamiento del intermedio con cloruro de isopropóxicarbonilo para formar valifenalato.

Los métodos de producción industrial implican la optimización de estas condiciones de reacción para lograr altos rendimientos y pureza. El proceso puede incluir etapas como la cristalización y la purificación para garantizar que el producto final cumpla con los estándares requeridos .

Análisis De Reacciones Químicas

El valifenalato experimenta varias reacciones químicas, que incluyen:

Hidrólisis: El valifenalato puede hidrolizarse en condiciones ácidas o básicas para formar ácido valifenalato y otros metabolitos.

Oxidación: Puede sufrir reacciones de oxidación, lo que lleva a la formación de productos oxidados.

Sustitución: El valifenalato puede participar en reacciones de sustitución, especialmente las que involucran el grupo clorofenilo.

Los reactivos comunes utilizados en estas reacciones incluyen ácidos, bases y agentes oxidantes. Los principales productos formados a partir de estas reacciones son el ácido valifenalato y otros metabolitos relacionados .

Aplicaciones Científicas De Investigación

Crop Protection

Valifenalate is utilized to manage fungal pathogens in crops such as grapes, tomatoes, and lettuce. Its mode of action involves inhibiting fungal growth, thereby protecting plants from diseases that can significantly impact yield and quality.

Residue Management

Studies have shown that this compound and its metabolites degrade relatively quickly in soil and plant systems. This characteristic is crucial for ensuring that residues remain below maximum residue levels (MRLs) established for food safety. For instance, soil degradation studies indicated low persistence of this compound, with rapid breakdown observed in various environmental conditions .

Metabolism Studies

Research has investigated the metabolic pathways of this compound in plants. Following foliar application, the compound was found to be rapidly absorbed and metabolized, with identified metabolites including this compound acid and several unknowns. The majority of radioactivity from treated plants was attributed to the parent compound shortly after application, but concentrations decreased over time as metabolites accumulated .

Acute and Chronic Toxicity

This compound has undergone rigorous toxicity testing across different species, including rats and dogs. The acute oral LD50 was found to be greater than 5000 mg/kg body weight, indicating a low level of acute toxicity . In chronic studies, the main effects observed included liver weight increase and hepatocellular hypertrophy at higher doses. The no-observed-adverse-effect level (NOAEL) was established at 50 mg/kg body weight per day based on liver effects .

Genotoxicity Assessment

This compound has been assessed for genotoxic potential through various in vitro and in vivo assays. The findings indicated no evidence of genotoxicity, suggesting that it is unlikely to pose a carcinogenic risk to humans through dietary exposure .

Case Study 1: Grapes

In a study examining the metabolism of this compound in grapes, researchers applied the fungicide at specified concentrations and monitored residue levels over time. Results demonstrated that while initial residues were high post-application, they declined significantly within weeks, supporting the compound's suitability for use on food crops .

Case Study 2: Tomatoes

Tomato plants treated with this compound showed a similar pattern of rapid absorption followed by degradation. The study noted that after 28 days post-treatment, the residues were significantly lower than initial levels, indicating effective management of potential consumer exposure .

Environmental Impact

This compound's low persistence in soil contributes positively to environmental safety profiles. Its rapid degradation minimizes long-term ecological impacts while maintaining effective control over fungal diseases in crops.

Mecanismo De Acción

El valifenalato ejerce sus efectos fungicidas inhibiendo la celulosa sintasa, una enzima crucial para la síntesis de celulosa en las paredes celulares de los oomicetos . Al interrumpir la producción de celulosa, el valifenalato inhibe eficazmente el crecimiento y la proliferación de estos patógenos fúngicos . Los objetivos moleculares y las vías implicadas en este mecanismo están principalmente relacionados con la inhibición de la biosíntesis de celulosa .

Comparación Con Compuestos Similares

El valifenalato pertenece al grupo de los fungicidas de amida de ácido carboxílico, que incluye otros compuestos como mandipropamida y dimetomorfo . En comparación con estos compuestos similares, el valifenalato es único debido a su estructura específica de dipéptido y su alta eficacia contra un amplio espectro de oomicetos . Además, el modo de acción del valifenalato como inhibidor de la celulosa sintasa lo diferencia de otros fungicidas que pueden atacar diferentes vías .

Actividad Biológica

Valifenalate, a fungicide belonging to the valinamide carbamate class, has garnered attention for its biological activity against various plant pathogens. This article delves into the compound's efficacy, mechanisms of action, metabolic behavior, and relevant case studies.

This compound's chemical structure allows it to disrupt fungal cell membranes and inhibit key metabolic processes. It primarily targets the mycelial growth of fungi, effectively reducing their ability to reproduce and spread. Research indicates that this compound exhibits strong fungicidal activity against pathogens like Botrytis cinerea and Phytophthora species, which are notorious for causing significant agricultural losses.

In Vitro Studies

In vitro studies have demonstrated that this compound significantly inhibits the mycelial growth of various fungi. For instance, a study reported inhibition rates exceeding 90% against B. cinerea, outperforming traditional fungicides such as carbendazim and boscalid .

| Pathogen | Inhibition Rate (%) | Comparison with Control (%) |

|---|---|---|

| Botrytis cinerea | 90.48 | Higher than carbendazim (59.52) |

| Corynespora cassiicola | 93.45 | Higher than procymidone (83.33) |

| Soil-borne pathogens | 80-90 | Varies by pathogen |

Field Studies and Residue Analysis

Field studies have assessed this compound's effectiveness in real agricultural settings. Notably, it has been shown to control crown rot in roses caused by soil-borne Phytophthora species, indicating its utility in ornamental horticulture . Additionally, residue levels in crops such as grapes, tomatoes, and lettuce have been monitored to ensure safety and compliance with regulatory standards.

Metabolic Behavior

The metabolism of this compound in plants has been extensively studied. A significant finding from research on grapevines showed that this compound was rapidly absorbed and metabolized into various compounds, including a notable acid derivative. The concentration of the parent compound decreased over time while the metabolites increased, suggesting effective translocation within plant tissues .

| Sampling Time (days) | This compound (mg eq/kg) | This compound-acid (mg eq/kg) | Unknown Metabolites (mg eq/kg) |

|---|---|---|---|

| 2 | 53 | - | - |

| 30 | 48 | 0.25 | 1.0 |

Case Studies

- Grape Vine Application : In a controlled study involving grapevines, this compound was applied at varying concentrations. The results indicated a rapid decline in the parent compound's concentration while metabolites increased significantly over time .

- Tomato Crop Trials : Trials on tomatoes revealed that this compound not only reduced fungal incidence but also improved overall plant health metrics compared to untreated controls .

- Ornamental Plants : A study focused on ornamental plants demonstrated that this compound effectively managed diseases caused by Phytophthora, showcasing its versatility beyond traditional crop applications .

Propiedades

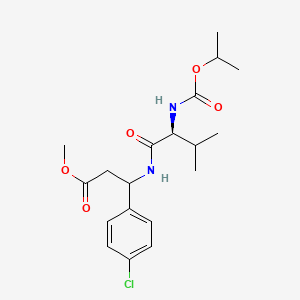

IUPAC Name |

methyl 3-(4-chlorophenyl)-3-[[(2S)-3-methyl-2-(propan-2-yloxycarbonylamino)butanoyl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27ClN2O5/c1-11(2)17(22-19(25)27-12(3)4)18(24)21-15(10-16(23)26-5)13-6-8-14(20)9-7-13/h6-9,11-12,15,17H,10H2,1-5H3,(H,21,24)(H,22,25)/t15?,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBXFMOWZRXXBRN-LWKPJOBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)OC)C1=CC=C(C=C1)Cl)NC(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NC(CC(=O)OC)C1=CC=C(C=C1)Cl)NC(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6058051 | |

| Record name | Valifenalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

283159-90-0 | |

| Record name | Valifenalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=283159-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valifenalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0283159900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Valifenalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-Alanine, N-[(1-methylethoxy)carbonyl]-L-valyl-3-(4-chlorophenyl)-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.911 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VALIFENALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4BR27QQ5S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Valifenalate and what is its mode of action?

A1: this compound is a fungicide used to control plant diseases. While its exact mode of action is not fully elucidated, it is believed to interfere with the formation of cell walls in fungi, ultimately leading to their death.

Q2: What types of crops is this compound registered for use on?

A: this compound is registered for use on a variety of crops, including lettuces, tomatoes, aubergines, onions, shallots and garlic [, ].

Q3: Are there analytical methods available to detect this compound residues in crops?

A: Yes, several analytical methods have been developed for the detection and quantification of this compound residues in various crops. These methods often involve extraction techniques like liquid-liquid extraction [] or solid-phase extraction [], followed by analysis using high-performance liquid chromatography (HPLC) with UV detection [, ] or liquid chromatography-tandem mass spectrometry (LC-MS/MS) [, ]. These methods are sensitive and able to detect residues at low levels, ensuring food safety.

Q4: What is the degradation behavior of this compound in the environment?

A: Research has explored the degradation behavior of this compound in grape fields []. Understanding the degradation pathways and rates is crucial for assessing its environmental persistence and potential impact on ecosystems.

Q5: Have there been any studies on the efficacy of this compound against specific plant diseases?

A: Yes, studies have investigated the efficacy of this compound against diseases caused by Phytophthora spp. in ornamental plants [], crown rot of roses caused by Phytophthora citrophthora [], and its use in combination with other fungicides against downy mildew and powdery mildew in vineyards [].

Q6: Are there any concerns regarding the development of resistance to this compound in plant pathogens?

A6: While the provided research articles do not specifically address resistance mechanisms, this is an important aspect to consider for any pesticide. Monitoring for potential resistance development in target fungal populations is crucial for sustainable disease management.

Q7: What are the maximum residue levels (MRLs) for this compound in food, and how are they established?

A: Maximum residue levels (MRLs) for this compound have been established by regulatory bodies like the European Food Safety Authority (EFSA) [, ]. These MRLs are determined based on good agricultural practices and ensure that residues in food remain below levels considered safe for human consumption.

Q8: What is the role of the Codex Committee on Pesticide Residues (CCPR) in regulating this compound?

A: The Codex Committee on Pesticide Residues (CCPR) plays a crucial role in setting international standards for pesticide residues in food, including this compound []. These standards help facilitate international trade and ensure the safety of traded food products.

Q9: Has the safety of this compound for consumers been assessed?

A: Yes, the safety of this compound has been evaluated by regulatory agencies. Risk assessments conducted by EFSA indicate that the long-term intake of this compound residues, when used according to good agricultural practices, is unlikely to pose a risk to consumer health [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.